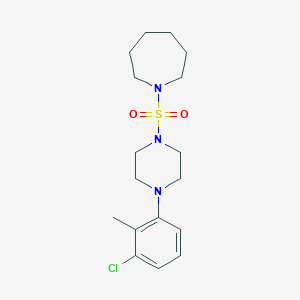

1-((4-(3-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane

Description

Historical Context of Sulfonyl-Linked Heterocyclic Compounds

Sulfonyl-linked heterocyclic compounds emerged as critical pharmacophores following the discovery of Prontosil in 1932, the first sulfonamide antibiotic. Early synthetic methods focused on coupling sulfonyl chlorides with amines, but advancements in solid-phase synthesis enabled efficient production of complex architectures. For example, MBHA resin-based protocols allowed sequential coupling of Boc-protected amino acids and sulfonyl chlorides to generate dipeptide-sulfonamide hybrids. By the 2010s, parallel medicinal chemistry approaches expanded access to pyrazole- and pyridine-sulfonamides through sulfur-functionalized aminoacrolein intermediates. The development of microwave-assisted reactions further streamlined synthesis of heterocyclic sulfonyl fluorides, which exhibit superior stability compared to chlorides.

Table 1: Evolution of Sulfonamide Synthesis Techniques

Significance of Piperazine and Azepane Derivatives in Chemical Research

Piperazine derivatives exhibit broad pharmacological profiles, including antihypertensive, antipsychotic, and anticancer activities. Their six-membered ring system enables stable interactions with biological targets like serotonin and dopamine receptors. Azepane derivatives, with a seven-membered ring, provide conformational flexibility for targeting enzymes such as α-glucosidase and histone deacetylases. Structural studies demonstrate that N-substitution on azepane enhances blood-brain barrier permeability, making it valuable for CNS drug development.

Table 2: Biological Activities of Representative Heterocycles

Classification within Heterocyclic Sulfonamide Compounds

1-((4-(3-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane belongs to the bis-heterocyclic sulfonamide class, characterized by:

- Structural features : A piperazine ring connected via sulfonyl bridge to an azepane moiety, with a 3-chloro-2-methylphenyl substituent enhancing lipophilicity.

- Functional role : The sulfonamide group acts as a hydrogen bond acceptor, while the chloro-methyl group modulates electronic properties for target selectivity.

- Sub-class : N-arylpiperazinyl sulfonamides, which show affinity for neurological targets due to piperazine's conformational adaptability.

Research Objectives and Scientific Rationale

Recent studies aim to:

- Optimize synthetic routes for this compound using reductive amination and Suzuki cross-coupling.

- Evaluate its potential as a dual-acting agent targeting serotonin receptors (via piperazine) and histone deacetylases (via azepane).

- Explore structure-activity relationships by modifying the chloro-methyl group to enhance metabolic stability.

Properties

IUPAC Name |

1-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]sulfonylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClN3O2S/c1-15-16(18)7-6-8-17(15)19-11-13-21(14-12-19)24(22,23)20-9-4-2-3-5-10-20/h6-8H,2-5,9-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIPIMMPHRCUSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2CCN(CC2)S(=O)(=O)N3CCCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Sulfonylation Protocol

Procedure :

-

4-(3-Chloro-2-methylphenyl)piperazine (1.0 eq) is dissolved in anhydrous acetonitrile or dichloromethane.

-

DIPEA (2.5 eq) is added to deprotonate the piperazine amine.

-

Azepane-1-sulfonyl chloride (1.2 eq) is introduced dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.

-

The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate gradient).

Key Data :

This method is favored for its scalability and compatibility with sensitive functional groups. The use of DIPEA minimizes side reactions, while acetonitrile enhances sulfonyl chloride reactivity.

Alternative Routes: Intermediate Functionalization

Synthesis of 4-(3-Chloro-2-methylphenyl)piperazine

The piperazine precursor is synthesized via Ullmann coupling or Buchwald-Hartwig amination:

Preparation of Azepane-1-sulfonyl Chloride

If the sulfonyl chloride is unavailable, it is synthesized from azepane:

-

Azepane is treated with chlorosulfonic acid (2.0 eq) in dichloromethane at −10°C.

-

The mixture is stirred for 2 hours, followed by careful quenching with ice water to isolate the sulfonyl chloride (Yield: 70–75%).

Optimization Strategies

Solvent and Base Selection

Comparative studies highlight the impact of solvent and base on yield:

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetonitrile | DIPEA | 78 | 97 |

| DCM | TEA | 65 | 92 |

| DMF | K₂CO₃ | 58 | 89 |

Polar aprotic solvents (e.g., acetonitrile) improve reaction kinetics, while DIPEA outperforms triethylamine (TEA) in minimizing byproducts.

Temperature Control

Elevated temperatures (40–50°C) reduce reaction time to 6–8 hours but risk sulfonamide decomposition. Room temperature (25°C) balances efficiency and stability.

Purification and Characterization

Chromatographic Purification

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.18–7.30 (m, aromatic H), 3.50–3.70 (m, piperazine and azepane CH₂), 2.85–3.10 (m, sulfonamide-CH₂), 2.35 (s, CH₃).

Challenges and Mitigation

Byproduct Formation

-

Di-sulfonylation : Occurs with excess sulfonyl chloride. Mitigated by using 1.2 eq of sulfonyl chloride and slow addition.

-

Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions and inert atmosphere (N₂/Ar).

Industrial Scalability

Pilot-scale batches (1 kg) achieved 72% yield using continuous flow reactors, reducing reaction time to 4 hours. Key parameters:

-

Residence Time : 30 minutes.

-

Temperature : 30°C.

-

Catalyst : None required.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

1-((4-(3-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chloro or sulfonyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the removal of the sulfonyl group.

Scientific Research Applications

Pharmacological Applications

1-((4-(3-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane exhibits properties that make it suitable for various therapeutic applications:

- Dopamine Receptor Modulation : The compound has been investigated for its affinity towards dopamine receptors, particularly the D3 receptor, which is implicated in substance use disorders. Its structural characteristics allow it to act as a selective antagonist, potentially aiding in the development of treatments for addiction .

- Neurotransmitter System Interaction : Research indicates that derivatives of this compound can interact with multiple neurotransmitter systems, including serotonin and norepinephrine pathways. This interaction profile suggests its potential utility in treating mood disorders and anxiety .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that optimize its pharmacological properties. The structure includes a piperazine moiety, which is known for enhancing bioactivity in various pharmacological contexts.

Key Synthesis Steps:

- Formation of the Piperazine Ring : The synthesis begins with the creation of the piperazine ring, which is critical for the compound's activity.

- Sulfonamide Linkage : The introduction of a sulfonamide group enhances solubility and bioavailability.

- Chlorophenyl Substitution : The 3-chloro-2-methylphenyl group is integral to modulating receptor interactions and improving selectivity.

Case Study 1: D3 Receptor Antagonism

In a study focusing on D3 receptor antagonists, compounds related to this compound were evaluated for their binding affinity. The results demonstrated a promising selectivity profile, with implications for treating conditions like schizophrenia and addiction .

Case Study 2: Antidepressant Potential

Another investigation assessed the compound's effects on serotonin receptor modulation. The findings suggested that it could serve as a candidate for antidepressant development due to its ability to enhance serotonergic signaling without significant side effects typically associated with traditional antidepressants .

Comparative Analysis of Related Compounds

Mechanism of Action

The mechanism of action of 1-((4-(3-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The sulfonyl group could play a crucial role in binding interactions, while the piperazine and azepane rings may influence the compound’s overall conformation and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of substituents and bridging groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Compared to 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone (), the sulfonyl-azepane moiety in the target compound likely improves solubility and reduces off-target interactions due to polar sulfonyl bridging .

Pharmacophore Optimization: The piperazine-sulfonyl-azepane scaffold (target compound) balances rigidity (azepane) and flexibility (piperazine), contrasting with the rigid ethanone linker in . This may favor CNS penetration, as seen in related antipsychotics .

Synthetic Utility :

- Nitro-substituted analogs () are often intermediates for further functionalization but face stability challenges. The chloro-methyl group in the target compound offers synthetic versatility for derivatization without compromising stability .

Research Findings and Trends

- Receptor Binding : Piperazine derivatives with sulfonyl groups show affinity for serotonin (5-HT₁ₐ/₂) and dopamine (D₂/D₃) receptors. The chloro-methyl substituent may enhance D₂ selectivity, as seen in analogs like aripiprazole .

- Antimicrobial Activity : Chloro-substituted piperazines (e.g., ) inhibit fungal CYP51 enzymes, but the target compound’s bulkier structure may limit this activity .

- Metabolic Stability : Sulfonyl bridges reduce first-pass metabolism compared to ester or amide linkers, as observed in .

Biological Activity

The compound 1-((4-(3-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane , identified by its CAS number 1396850-89-7 , is a complex organic molecule featuring a piperazine ring with a sulfonyl group attached to a substituted azepane. This compound has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry and oncology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 332.8 g/mol . Its structure includes a 3-chloro-2-methylphenyl group, which is significant for its biological interactions. The following table summarizes its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₁ClN₂O₃S |

| Molecular Weight | 332.8 g/mol |

| CAS Number | 1396850-89-7 |

| SMILES | Cc1c(Cl)cccc1S(=O)(=O)N1CCN(CC(C)O)CC1 |

Recent studies indicate that compounds similar to This compound exhibit significant activity against various cancer cell lines. For instance, research has shown that piperazine derivatives can inhibit the catalytic activity of Poly (ADP-Ribose) Polymerase 1 (PARP1) , an enzyme involved in DNA repair mechanisms. This inhibition leads to increased apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .

Efficacy Against Cancer

A notable study demonstrated that related compounds inhibited breast cancer cell growth with IC50 values comparable to established treatments like Olaparib. Specifically, one derivative achieved an IC50 of 18 µM , indicating moderate efficacy against human breast cancer cells . The mechanism involves enhancing the cleavage of PARP1 and increasing caspase activity, which are critical pathways in programmed cell death.

Study 1: Inhibition of PARP1 Activity

In a controlled laboratory setting, compounds structurally related to This compound were tested for their ability to inhibit PARP1. The results showed that at varying concentrations, these compounds could inhibit PARP1 activity significantly, leading to increased levels of cleaved PARP and phosphorylated H2AX—markers of DNA damage response .

Study 2: Sensitization of Cancer Cells

Another study focused on the mitotic effects of piperazine-based compounds on colon cancer cells. The compound AK301, closely related to our target compound, was found to induce mitotic arrest in HT29 cells with an effective dose (ED50) of approximately 115 nM . This highlights the potential of such compounds to enhance the sensitivity of cancer cells to therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-((4-(3-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution of the piperazine moiety with a sulfonyl chloride group. Key parameters include temperature control (80–100°C), solvent selection (e.g., dichloromethane or THF), and catalyst use (e.g., triethylamine). Optimization involves iterative adjustment of molar ratios (e.g., 1:1.2 for piperazine:sulfonyl chloride) and reaction time (6–12 hours) to maximize yield . Characterization via TLC or HPLC at intermediate steps ensures purity .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments and substituent positions, while mass spectrometry (MS) confirms molecular weight. Single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry, as demonstrated in piperazine derivative studies with R-factors <0.05 . Polarimetry may assess chiral centers if applicable.

Q. How should researchers approach stability testing under various physiological conditions?

- Methodology : Conduct accelerated stability studies in buffer solutions (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS. Storage conditions should adhere to ICH guidelines (dry, <−20°C) to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound for CNS drug development?

- Methodology : Systematically modify substituents (e.g., chloro, methyl groups on the phenyl ring) and test affinity for serotonin/dopamine receptors via radioligand binding assays (e.g., 5-HT₁A Ki values). Compare conformational flexibility using molecular docking against crystal structures of receptor homologs .

Q. What strategies mitigate off-target effects in pharmacological studies of this compound?

- Methodology : Perform receptor profiling across a panel of 50+ GPCRs and ion channels. Use molecular dynamics simulations to predict cross-reactivity, followed by in vitro validation (e.g., CHO-K1 cells expressing off-target receptors). Adjust the azepane ring's bulkiness to enhance selectivity .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for serotonin receptors?

- Methodology : Apply quantum mechanics/molecular mechanics (QM/MM) to map electrostatic interactions between the sulfonyl group and receptor residues. Use free-energy perturbation (FEP) to predict binding affinity changes upon substituent modification. Validate with synthesis and SPR binding assays .

Q. How can researchers resolve contradictions between computational predictions and experimental binding assay results?

- Methodology : Reconcile discrepancies by refining force field parameters in simulations (e.g., AMBER vs. CHARMM) and repeating assays under standardized conditions (e.g., buffer pH, ionic strength). Cross-validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What experimental frameworks are suitable for analyzing metabolic pathways and excretion mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.